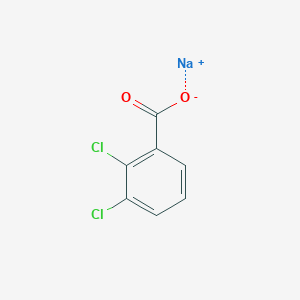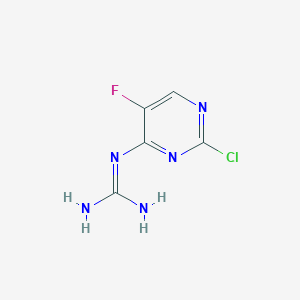![molecular formula C10H13NOSi B169639 2-(Trimethylsilyl)furo[3,2-b]pyridine CAS No. 111079-44-8](/img/structure/B169639.png)
2-(Trimethylsilyl)furo[3,2-b]pyridine
概要
説明
2-(Trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the CAS Number: 111079-44-8 . It has a molecular weight of 191.3 .
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)furo[3,2-b]pyridine can be represented by the SMILES stringCSi(C)c1cc2ncc(cc2o1) . Physical And Chemical Properties Analysis
2-(Trimethylsilyl)furo[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 191.3 .科学的研究の応用
Application in Organic Chemistry
Field
Summary of the Application
“2-(Trimethylsilyl)furo[3,2-b]pyridine” is used in the asymmetric construction of enantioenriched furo[2,3-b]pyridines . This process involves a multi-catalytic protocol, which includes gold, palladium, and phosphoric acid .
Methods of Application
The process involves a relay cycloisomerisation/asymmetric [4+2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This allows for the construction of a variety of furo[2,3-b]pyridine derivatives .
Results or Outcomes
The process results in the creation of a diversity of furo[2,3-b]pyridine derivatives. These derivatives are constructed in a one-pot fashion with uniformly good to excellent yields, diastereo, and enantioselectivities . These can be further converted to complex heterocycles after simple derivations .
Application in Medicinal Chemistry
Field
Summary of the Application
Fused pyridine derivatives, including “2-(Trimethylsilyl)furo[3,2-b]pyridine”, are of increasing interest in drug design and medicinal chemistry . They are frequently used structures in drug research .
Methods of Application
These compounds are used in the synthesis of various bioactive compounds. For example, furopyridines, a type of fused pyridine derivative, are used in the synthesis of compounds possessing various bioactivities such as antihypertensive and antimicrobial .
Results or Outcomes
Many drugs, especially antiviral and anticancer ones, have structural similarity with DNA bases such as adenine and guanine, which is a key factor to explain their effectiveness . Apart from these, it is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Application in Material Science
Field
Summary of the Application
Pyridine-fused siloles, including “2-(Trimethylsilyl)furo[3,2-b]pyridine”, are attracting attention as new functional materials with excellent electronic and photophysical properties for various applications . They are used in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and semiconductors .
Methods of Application
These compounds are synthesized under the conditions of the Sonogashira coupling reaction . This reaction is expected to proceed through the trans-bis-silylation of 3-(1,1,2,2,2-pentamethyldisilanyl)-2-(arylethynyl)pyridine .
Results or Outcomes
The synthesis of pyridine-fused siloles provides a new class of materials with potential applications in the field of electronics and photonics . These materials exhibit excellent electronic and photophysical properties, making them suitable for use in OLEDs, photovoltaic devices, and semiconductors .
Safety And Hazards
特性
IUPAC Name |
furo[3,2-b]pyridin-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)10-7-8-9(12-10)5-4-6-11-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZHRYLHLGFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)furo[3,2-b]pyridine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

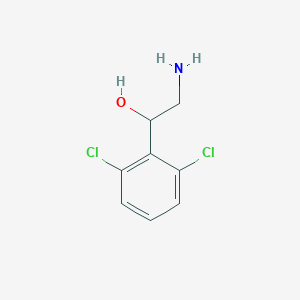
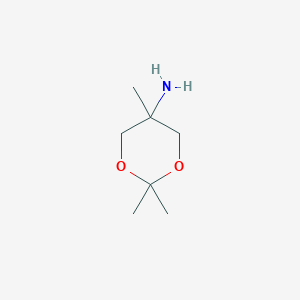
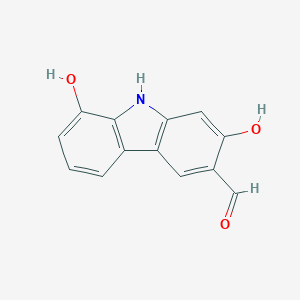
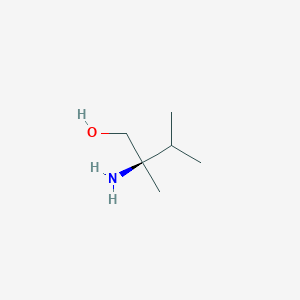
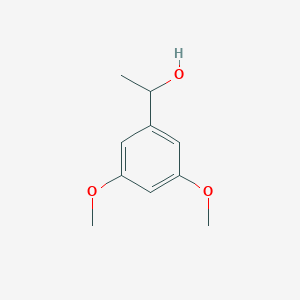
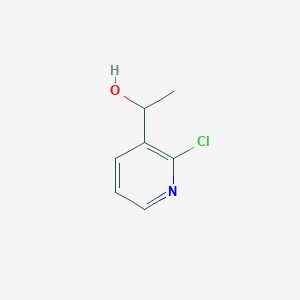

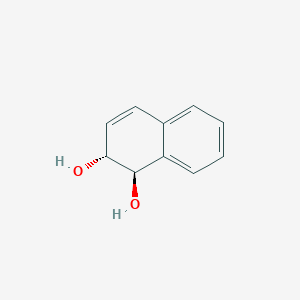
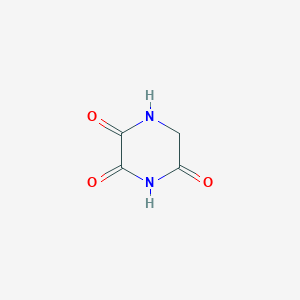
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
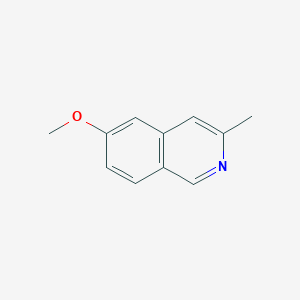
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)
